Erdosteine is classified as a mucolytic agent due to its ability to modify mucus properties and enhance clearance from the respiratory tract. It contains two blocked sulfhydryl groups that are released upon first-pass metabolism, resulting in three active metabolites that exhibit mucolytic and free radical scavenging activities . The compound was developed for therapeutic use in various respiratory conditions and has been available since 1995 in several countries .
The synthesis of erdosteine involves a multi-step process that begins with the reaction of D,L-homocysteine thiolactone hydrochloride with chloroacetyl chloride to form 3-chloroacetamido-2-oxo-tetrahydrothiophene. This intermediate is then reacted with thioglycolic acid to yield erdosteine. The entire synthesis process is conducted in a two-phase solution consisting of a basic aqueous phase and an organic solvent, typically at temperatures ranging from -10°C to 20°C for 2 to 3 hours . This method has been shown to produce high-purity erdosteine with minimal by-products compared to traditional methods.
The molecular formula of erdosteine is C₇H₁₃N₃O₃S₂. Its structure features a tetrahydrothiophene ring that contributes to its unique properties. Notably, the compound's two sulfhydryl groups are crucial for its biological activity, as they participate in redox reactions that enhance mucus clearance and exert antioxidant effects . The stereochemistry of the molecule plays a significant role in its pharmacological activity.
Erdosteine undergoes various chemical reactions that are vital for its functionality. Key reactions include:
Erdosteine exhibits its therapeutic effects primarily through three mechanisms:
Erdosteine possesses several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent.
Erdosteine is primarily used in clinical settings for treating chronic obstructive pulmonary disease and chronic bronchitis. Its applications include:
Erdosteine (chemical name: 2-[(2-Oxothiolan-3-yl)carbamoylmethylsulfanyl]acetic acid) possesses the molecular formula C~8~H~11~NO~4~S~2~ and a molecular weight of 249.31 g/mol. This organosulfur compound features a distinctive molecular architecture characterized by two blocked sulfur-containing functional groups: a thioether in the aliphatic side chain and a thiolactone ring (2-oxothiolane) [4] [8] [10].
The crystalline compound presents as a white to off-white powder with a melting point range of 156-160°C. It demonstrates limited aqueous solubility but dissolves readily in dimethyl sulfoxide (20 mg/mL) and exhibits moderate solubility in methanol and acetonitrile [8] [10]. The molecule contains a carboxylic acid group contributing to its acidity (pKa ≈ 3.71), influencing its ionization state under physiological conditions. Critically, the thiolactone ring remains stable under acidic conditions (such as the gastric environment) but undergoes pH-dependent hydrolysis in alkaline environments, a property fundamental to its prodrug design [4] [9].
The spatial arrangement of the two blocked sulfhydryl groups defines Erdosteine's prodrug characteristic. Unlike earlier thiol-based mucolytics such as N-acetylcysteine (NAC), Erdosteine lacks a free, reactive thiol (-SH) group in its native form. This structural configuration confers greater stability during absorption while facilitating targeted metabolic activation within the hepatic portal system [9].
Table 1: Key Physicochemical Properties of Erdosteine
Property | Specification | Significance |
---|---|---|
Molecular Formula | C~8~H~11~NO~4~S~2~ | Defines elemental composition and molecular weight (249.31 g/mol) |
Sulfur Functional Groups | Thioether, Thiolactone (blocked thiols) | Prodrug design; Requires metabolic activation |
Melting Point | 156-160°C | Indicates purity and crystalline nature |
Solubility | DMSO: 20 mg/mL; Limited in water | Influences formulation and absorption characteristics |
pKa | ~3.71 (carboxylic acid) | Affects ionization and protein binding at physiological pH |
Stability | Stable in acid; Hydrolyzes in alkaline conditions | Prodrug activation occurs post-absorption in alkaline milieu |
Following oral administration, Erdosteine undergoes rapid gastrointestinal absorption, achieving peak plasma concentrations (C~max~) within 30-60 minutes (T~max~). Food intake does not significantly alter its absorption profile. The drug exhibits moderate plasma protein binding (approximately 65%) and distributes into various tissues, although detailed distribution studies in humans are limited [4].
The defining pharmacokinetic characteristic of Erdosteine is its extensive and rapid first-pass metabolism in the liver. This biotransformation involves the opening of the thiolactone ring, producing the pharmacologically active metabolite known as Metabolite I (Met I; chemical name: N-thiodiglycolyl-homocysteine). Met I contains a free sulfhydryl (-SH) group essential for therapeutic activity. Systemic exposure to Met I is approximately four-fold higher than to the parent Erdosteine compound [2] [4] [9].
The metabolism of Erdosteine follows linear kinetics across therapeutic doses (150-1200 mg). Elimination occurs primarily via renal excretion of metabolites, with an elimination half-life (t~½~) ranging between 1-3 hours for Erdosteine and approximately 1.6 hours for Met I. Notably, repeated dosing does not lead to accumulation or induce metabolic enzymes, supporting predictable pharmacokinetics during chronic therapy [4] [5].
Pharmacokinetic studies in elderly populations demonstrate profiles comparable to younger adults despite age-related physiological changes. Moderate renal impairment also does not significantly alter Erdosteine or Met I disposition, suggesting dose adjustments may be unnecessary in these populations, although severe renal or hepatic impairment requires further study [4].
Table 2: Key Pharmacokinetic Parameters of Erdosteine and Metabolite I
Parameter | Erdosteine | Metabolite I (Active Metabolite) |
---|---|---|
Absorption | Rapid; T~max~: 30-60 min | Generated via first-pass metabolism |
Bioavailability | High; Unaffected by food | ~4-fold higher exposure than parent drug |
Protein Binding | ~65% | Not fully characterized |
Metabolism | Extensive hepatic first-pass | Active metabolite formed via ring hydrolysis |
Half-life (t~½~) | 1-3 hours | ~1.6 hours |
Elimination | Renal (primarily as metabolites) | Renal |
Special Populations | Similar profiles in elderly; Moderate renal impairment not clinically significant |
Erdosteine was initially developed in Italy during the 1980s and introduced into clinical practice as a mucolytic agent targeting chronic bronchitis. Early pharmacological characterization focused on its ability to reduce mucus viscosity through the disruption of disulfide (-S-S-) bonds within mucin glycoproteins via its free thiol metabolite (Met I) [6] [7]. This mucolytic action, while beneficial, represented only a fraction of Erdosteine's therapeutic potential.
The 1990s and early 2000s witnessed a significant paradigm shift in understanding Erdosteine's pharmacology. Preclinical investigations revealed potent antioxidant properties. Met I demonstrated direct scavenging activity against reactive oxygen species (ROS) including hydrogen peroxide (H~2~O~2~) and hypochlorous acid (HOCl), with an affinity approaching 80% of endogenous glutathione. Furthermore, Erdosteine indirectly bolstered antioxidant defenses by elevating glutathione levels in plasma and bronchoalveolar lavage fluid, thereby mitigating oxidative tissue damage observed in conditions like COPD and smoker's lung [5] [9].
Concurrently, research elucidated significant anti-inflammatory effects. Erdosteine and Met I were shown to inhibit pro-inflammatory cytokine production (Tumor Necrosis Factor-alpha, Interleukin-1beta, Interleukin-6, Interleukin-8) in activated macrophages and respiratory epithelial cells. Crucially, mechanistic studies identified suppression of the nuclear factor-kappa B (NF-κB) pathway—a master regulator of inflammation—as a key action underlying these effects. Erdosteine also inhibited neutrophil influx into lungs and reduced apoptosis in bronchial epithelium during inflammatory insults [2] [9].
A pivotal expansion of Erdosteine's recognized mechanisms came with the discovery of its anti-adhesive properties against bacteria. Met I interacts with the disulfide bonds in bacterial pilin proteins, inducing conformational changes that impair fimbrial adhesion to respiratory epithelial cells. This action, demonstrable against pathogens including Staphylococcus aureus and Escherichia coli, synergizes with antibiotic therapies (e.g., amoxicillin, ciprofloxacin, clarithromycin). Erdosteine enhances antibiotic penetration through mucus and independently potentiates their anti-adhesive effects, improving clinical outcomes in respiratory infections [2] [4] [9].
The landmark RESTORE study (Reducing Exacerbations and Symptoms by Treatment with ORal Erdosteine in COPD) solidified Erdosteine's role as a multimechanism agent in a clinical setting. This large-scale, multinational trial demonstrated that long-term Erdosteine therapy (300 mg twice daily for 12 months) added to usual care significantly reduced the rate of acute exacerbations of COPD (AECOPDs) by approximately 19.4%, shortened exacerbation duration by 24.6%, and decreased hospitalization risk compared to placebo. Importantly, these benefits were independent of concomitant inhaled corticosteroid use or blood eosinophil count, distinguishing it from many other COPD therapies [4] [9]. This evidence, coupled with its multifaceted pharmacology, led to the recognition of Erdosteine beyond a simple mucolytic and its inclusion in international guidelines (like the GOLD strategy) for COPD management as an agent capable of modifying exacerbation risk [4] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0